molecular formula C10H8BrClO3 B6146164 methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate CAS No. 1551504-94-9

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Cat. No.: B6146164
CAS No.: 1551504-94-9
M. Wt: 291.52 g/mol
InChI Key: BAXUXYUMHGWTAH-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a substituted aromatic ring (4-bromo-2-chlorophenyl) and a methyl ester group. This compound belongs to a broader class of β-ketoesters, which are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and agrochemicals.

Properties

CAS No.

1551504-94-9

Molecular Formula

C10H8BrClO3

Molecular Weight

291.52 g/mol

IUPAC Name

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8BrClO3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3

InChI Key

BAXUXYUMHGWTAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Reduction: The major product is 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate.

    Hydrolysis: The major products are 4-bromo-2-chlorophenylacetic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties facilitate the development of drugs targeting various diseases.

Key Applications:

  • Anticancer Agents: The compound has been investigated for its potential as a precursor in synthesizing anticancer drugs due to its ability to interact with specific biological targets.
  • Anti-inflammatory Drugs: Research indicates its utility in developing anti-inflammatory agents, which can modulate inflammatory pathways effectively.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the synthesis of advanced materials such as polymers and nanomaterials.

Applications Include:

  • Polymer Synthesis: It can be utilized as a building block for creating new polymeric materials with enhanced properties.
  • Nanomaterials Development: The compound's reactivity allows it to be used in the formation of nanostructures, which are critical in various technological applications.

Biological Studies

This compound is employed in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural characteristics enhance its binding affinity to various biological targets.

Research Highlights:

  • Enzyme Inhibition Studies: The compound has been used to explore the inhibition mechanisms of specific enzymes, providing insights into drug design and development.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer and anti-inflammatory agentsEffective as a precursor for drug synthesis
Materials SciencePolymer and nanomaterials synthesisEnhances material properties
Biological StudiesEnzyme interaction studiesValuable for understanding inhibition mechanisms

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications on biological activity, highlighting the compound's potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

In another investigation, researchers utilized this compound to analyze its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, providing a basis for developing therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s distinct 4-bromo-2-chlorophenyl group differentiates it from analogs with alternative substituents. Key structural variations among similar β-ketoesters include:

  • Aromatic substituents : Bromo, chloro, methoxy, or fused aromatic systems (e.g., benzofuran, indole).
  • Ester groups : Methyl, ethyl, allyl, benzyl, or tert-butyl esters.
  • Additional functional groups: Cyclohexyl rings, amino groups, or imidazolidinone cores.

Examples from Evidence :

  • Methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate (2c): Incorporates a 3-methoxyphenyl group and a chlorocyclohexyl moiety, synthesized via FeCl₃-catalyzed cyclization (64% yield) .
  • Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn): Features a cyclopropyl group and 4-chlorobenzyl substituent, synthesized using LiCl and DIPEA .
  • Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride: Contains an amino group and 4-bromophenyl substituent, with a molar mass of 308.56 g/mol .

Spectroscopic and Crystallographic Analysis

  • IR Spectroscopy: β-Ketoesters exhibit strong carbonyl stretches (~1740–1660 cm⁻¹). For example, methyl 3-(benzofuran-2-yl)-3-oxopropanoate (2l) shows IR absorption at 1742 cm⁻¹ (ester C=O) and 1665 cm⁻¹ (keto C=O) .
  • NMR Spectroscopy: The methyl ester group typically resonates at δ ~3.7–3.8 ppm (¹H NMR). For instance, methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride shows distinct aromatic proton signals due to bromine’s deshielding effect .
  • Crystallography: Methyl 3-(4-chlorophenyl)-2-(imidazolidinone) derivatives crystallize in monoclinic systems (space group P2₁/n) with weak C–H⋯O interactions .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives are intermediates in antifungal agents .
  • Photo-probes: Methyl 3-(4-benzoylphenylamino)-3-oxopropanoate (Compound 3) serves as a photoaffinity label in biophysical studies .

Biological Activity

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a bromo and a chloro substituent on the phenyl ring. This structural configuration is believed to enhance its biological activity. The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis, which can be utilized in organic synthesis and medicinal applications.

The mechanism of action for this compound is not fully elucidated; however, it is proposed to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms may improve binding affinity to these targets, thus modulating biochemical pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

In preclinical studies, this compound has demonstrated promising anticancer activity against several cancer cell lines. For instance, it has been evaluated for cytotoxic effects in B16 melanoma cells and other tumor models. The results suggest that it may induce apoptosis or inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Screening : A study reported that derivatives of this compound exhibited cytotoxicity at nanomolar concentrations against melanoma cells. The cytotoxic mechanism appears to involve the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Tested Against Outcome Mechanism
AntimicrobialVarious bacterial strainsInhibition of growthDisruption of cell wall synthesis
AnticancerB16 melanoma cellsInduction of apoptosisModulation of signaling pathways
Other cancer cell linesCytotoxicity at nanomolar levelsInduction of oxidative stress

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